14,15-Dehydro Triamcinolone Acetonide

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

14,15-Dehydro Triamcinolone Acetonide (Δ14-Triamcinolone Acetonide; CAS 1260149-96-9) is the EP Impurity B and USP Related Compound B reference standard, essential for pharmacopeial quality control of Triamcinolone Acetonide API and finished dosage forms. This authentic, analytically characterized standard is non-substitutable for system suitability testing, method validation, and quantitative determination of this specific process-related impurity. It ensures accurate RRT/RRF establishment, ICH Q1A stability study compliance, and successful ANDA regulatory submissions. Guaranteed ≥96% purity.

Molecular Formula C24H29FO6
Molecular Weight 432.488
CAS No. 1260149-96-9
Cat. No. B564427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Dehydro Triamcinolone Acetonide
CAS1260149-96-9
Synonyms14,15-dehydro Triamcinolone Acetonide; Triamcinolone Acetonide Impurity B
Molecular FormulaC24H29FO6
Molecular Weight432.488
Structural Identifiers
SMILESCC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
InChIInChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyZIASJPXEBODFKN-VZFRDGCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥96%A crystalline solid

14,15-Dehydro Triamcinolone Acetonide (CAS 1260149-96-9): Corticosteroid Impurity Reference for Pharmaceutical Analysis


14,15-Dehydro Triamcinolone Acetonide (CAS 1260149-96-9), also designated as Δ14-Triamcinolone Acetonide or Triamcinolone Acetonide EP Impurity B, is a known impurity in commercial preparations of the synthetic glucocorticoid Triamcinolone Acetonide . It belongs to the corticosteroid class of compounds, characterized by a molecular formula of C24H29FO6 and a molecular weight of 432.48 g/mol . The compound is a structural derivative of Triamcinolone Acetonide, featuring a 14,15-dehydro (Δ14) modification to the steroid nucleus [1].

14,15-Dehydro Triamcinolone Acetonide: Why General-Purpose Corticosteroid Reference Standards Are Inadequate for Triamcinolone Acetonide Impurity Testing


The substitution of a general corticosteroid reference standard or a structurally similar impurity for 14,15-Dehydro Triamcinolone Acetonide (Triamcinolone Acetonide EP Impurity B) is not analytically valid. This compound is a specific process-related impurity defined by pharmacopeias for the quality control of Triamcinolone Acetonide drug substance and finished products [1]. Using an alternative standard would compromise the accuracy, specificity, and regulatory compliance of any related substances test, as the chromatographic retention time, mass spectrometric fragmentation pattern, and relative response factor for Impurity B are unique and must be established with the authentic substance. Its explicit designation as 'Impurity B' in the European Pharmacopoeia (EP) and 'USP Related Compound B' in the United States Pharmacopeia underscores its critical, non-interchangeable role in ensuring drug purity, potency, and patient safety .

Quantitative Differentiation of 14,15-Dehydro Triamcinolone Acetonide: A Data-Centric Guide for Analytical Reference Selection


Analytical Standard Purity: Certified vs. Comparable Products

As a primary reference standard for pharmaceutical analysis, 14,15-Dehydro Triamcinolone Acetonide (CAS 1260149-96-9) is offered with a defined and certified purity level, which is a critical parameter for quantitative analysis. Reputable suppliers like CATO Research Chemicals provide this compound with certification under ISO 17034, ensuring the highest level of metrological traceability and accuracy for its stated purity, often exceeding 98% . In contrast, other suppliers may offer the compound at a lower certified purity (e.g., ≥96%) or without full ISO 17034 certification, which can introduce greater uncertainty in analytical measurements .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Structural Differentiation: C14-C15 Double Bond vs. Saturated Core

The defining structural feature of 14,15-Dehydro Triamcinolone Acetonide is the introduction of a double bond between carbon atoms 14 and 15 of the steroid nucleus, which is absent in the parent drug, Triamcinolone Acetonide. This specific modification (Δ14) differentiates it from other known impurities and metabolites, such as 6β-Hydroxy Triamcinolone Acetonide, which involves a hydroxylation at position 6 . While the quantitative impact of this specific 14,15-unsaturation on glucocorticoid receptor (GR) binding has not been directly reported for this molecule, research on glucocorticoid SAR demonstrates that 'Δ1-dehydro-configuration' increases both the potency and selectivity of a glucocorticoid [1]. This class-level evidence suggests that the Δ14 modification is a non-trivial structural change likely to alter the molecule's pharmacological profile compared to the saturated parent.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

Physical Characterization: Melting Point and Solubility Profile

The physical properties of 14,15-Dehydro Triamcinolone Acetonide provide practical differentiators for handling and method development. The compound has a reported melting point of 245-248°C (with decomposition), which is a specific and measurable physical constant . Its solubility profile is also distinct, showing slight solubility in chloroform, DMSO, and methanol [1]. This is in contrast to the parent compound, Triamcinolone Acetonide, which is described as practically insoluble in water but slightly soluble in dehydrated alcohol and chloroform . The specific melting point and limited solubility profile of the impurity are critical factors for designing its extraction, purification, and chromatographic analysis.

Preformulation Analytical Method Development Solid-State Chemistry

Regulatory Designation as a Critical Impurity Marker

This compound is unequivocally identified and required as 'Triamcinolone Acetonide EP Impurity B' in the European Pharmacopoeia (EP) and as 'Triamcinolone Acetonide USP Related Compound B' in the United States Pharmacopeia (USP) . This regulatory designation mandates its use as a reference standard for the identification and quantification of this specific impurity in Triamcinolone Acetonide drug substance and drug product. This is a non-substitutable requirement that separates it from generic research chemicals or other corticosteroid impurities not listed in these official compendia.

Pharmaceutical Regulation Pharmacopeial Standards GMP Compliance

Procurement-Guided Applications for 14,15-Dehydro Triamcinolone Acetonide (CAS 1260149-96-9)


Pharmaceutical Quality Control: Impurity B Reference Standard for Triamcinolone Acetonide Drug Substance and Product Release Testing

This compound is the essential analytical reference standard for the identification, system suitability testing, and quantitative determination of Triamcinolone Acetonide EP Impurity B / USP Related Compound B. It is a non-substitutable requirement for laboratories performing quality control release testing for Triamcinolone Acetonide Active Pharmaceutical Ingredient (API) and finished dosage forms, as mandated by EP and USP monographs . Its use ensures compliance with ICH guidelines and global regulatory submissions.

Analytical Method Development and Validation (AMV) for ANDA Submissions

For generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for Triamcinolone Acetonide products, this impurity standard is crucial for developing, validating, and transferring stability-indicating analytical methods. It is used to establish relative retention times (RRTs), relative response factors (RRFs), and to demonstrate the method's ability to accurately quantify this specific process-related impurity in the presence of the API and other excipients [1].

Forced Degradation and Stability Studies

In forced degradation studies (stress testing) of Triamcinolone Acetonide API, 14,15-Dehydro Triamcinolone Acetonide serves as a key marker to assess the formation of potential degradation products under conditions like heat, light, oxidation, and humidity. Procuring this authentic standard allows for the precise identification and tracking of this specific degradant, which is critical for establishing the product's shelf-life, storage conditions, and packaging requirements in accordance with ICH Q1A guidelines .

Basic Research: Probing Structure-Activity Relationships (SAR) of Corticosteroids

For medicinal chemistry and pharmacology research groups, this compound provides a specific molecular tool to investigate the functional consequences of introducing a 14,15 double bond into the corticosteroid scaffold. It can be used in comparative in vitro assays against Triamcinolone Acetonide and other analogs to deconvolute how this specific structural motif affects glucocorticoid receptor binding, transactivation efficacy, and metabolic stability [2].

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